molecular formula C18H15N3O4S B2885915 N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide CAS No. 438605-62-0

N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No.: B2885915
CAS No.: 438605-62-0
M. Wt: 369.4
InChI Key: BLRTYDHJGGRIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxy group, a nitro group, and a quinolinylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Quinolinylsulfanyl Introduction: Attachment of the quinolinylsulfanyl group to the acetamide backbone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or hydroxylamines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the nitro group may participate in redox reactions, while the quinolinylsulfanyl group may interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-4-nitrophenyl)acetamide: Lacks the quinolinylsulfanyl group.

    N-(4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide: Lacks the methoxy group.

    N-(2-methoxyphenyl)-2-(quinolin-8-ylsulfanyl)acetamide: Lacks the nitro group.

Uniqueness

N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not observed in similar compounds.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-quinolin-8-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-25-15-10-13(21(23)24)7-8-14(15)20-17(22)11-26-16-6-2-4-12-5-3-9-19-18(12)16/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRTYDHJGGRIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.